Cas no 790617-82-2 ((2S)-1,1,1-trifluorobutan-2-amine)

(2S)-1,1,1-trifluorobutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (S)-1-Trifluoromethyl-propylamine
- (S)-1,1,1-Trifluorobutan-2-amine
- (2S)-1,1,1-Trifluorobutan-2-amine
- (S)-1,1,1-Trifluoro-2-aminobutane
- (2S)-1,1,1-Trifluoro-2-butanamine (ACI)
- 2-Butanamine, 1,1,1-trifluoro-, (S)- (9CI)
- (S)-1,1,1-Trifluoro-2-butylamine
- (2S)-1,1,1-trifluorobutan-2-amine
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- MDL: MFCD16817641
- Inchi: 1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1
- InChI Key: PKAILYMPWXXBJS-VKHMYHEASA-N
- SMILES: [C@H](N)(CC)C(F)(F)F
Computed Properties
- Exact Mass: 127.06088375 g/mol
- Monoisotopic Mass: 127.06088375 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 68.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 26
- Molecular Weight: 127.11
(2S)-1,1,1-trifluorobutan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB448489-250 mg |
(S)-1,1,1-Trifluorobutan-2-amine; . |
790617-82-2 | 250MG |
€187.50 | 2023-07-18 | ||
Enamine | EN300-171143-0.25g |
(2S)-1,1,1-trifluorobutan-2-amine |
790617-82-2 | 0.25g |
$396.0 | 2023-09-20 | ||
Oakwood | 044198-100g |
(S)-1-Trifluoromethyl-propylamine |
790617-82-2 | 97% | 100g |
$6995.00 | 2024-07-19 | |
Oakwood | 044198-250mg |
(S)-1-Trifluoromethyl-propylamine |
790617-82-2 | 97% | 250mg |
$105.00 | 2024-07-19 | |
Fluorochem | 044198-1g |
S)-1-Trifluoromethyl-propylamine |
790617-82-2 | 97% | 1g |
£189.00 | 2022-03-01 | |
abcr | AB448489-1 g |
(S)-1,1,1-Trifluorobutan-2-amine; . |
790617-82-2 | 1g |
€334.70 | 2023-07-18 | ||
Oakwood | 044198-5g |
(S)-1-Trifluoromethyl-propylamine |
790617-82-2 | 97% | 5g |
$560.00 | 2024-07-19 | |
abcr | AB448489-250mg |
(S)-1,1,1-Trifluorobutan-2-amine; . |
790617-82-2 | 250mg |
€220.50 | 2025-02-27 | ||
abcr | AB448489-1g |
(S)-1,1,1-Trifluorobutan-2-amine; . |
790617-82-2 | 1g |
€397.30 | 2025-02-27 | ||
eNovation Chemicals LLC | Y1238149-100g |
(S)-1-Trifluoromethyl-propylamine |
790617-82-2 | 97% | 100g |
$11970 | 2023-09-04 |
(2S)-1,1,1-trifluorobutan-2-amine Related Literature
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
Additional information on (2S)-1,1,1-trifluorobutan-2-amine
Introduction to (2S)-1,1,1-trifluorobutan-2-amine (CAS No. 790617-82-2)
(2S)-1,1,1-trifluorobutan-2-amine, with the CAS number 790617-82-2, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique trifluoromethyl group and amine functionality, which endow it with a range of interesting properties and potential applications.
The chemical structure of (2S)-1,1,1-trifluorobutan-2-amine consists of a four-carbon chain with a trifluoromethyl group attached to the terminal carbon and an amine group at the second carbon. The presence of the trifluoromethyl group imparts significant lipophilicity and metabolic stability to the molecule, making it an attractive candidate for drug development. Additionally, the chiral center at the second carbon position allows for the synthesis of enantiomerically pure forms, which can be crucial for optimizing pharmacological activity and reducing side effects.
Recent studies have explored the potential of (2S)-1,1,1-trifluorobutan-2-amine in various therapeutic areas. One notable application is in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier and its metabolic stability make it a promising lead for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that derivatives of (2S)-1,1,1-trifluorobutan-2-amine can modulate neurotransmitter systems and exhibit neuroprotective effects.
In addition to CNS applications, (2S)-1,1,1-trifluorobutan-2-amine has been investigated for its potential as an antiviral agent. Studies have demonstrated that certain derivatives of this compound can inhibit viral replication by interfering with key viral enzymes. This property has led to its consideration as a candidate for treating viral infections such as influenza and HIV. The unique combination of lipophilicity and amine functionality allows these derivatives to effectively penetrate viral membranes and exert their antiviral effects.
The synthetic route to (2S)-1,1,1-trifluorobutan-2-amine has been optimized to ensure high yields and enantiomeric purity. Common methods involve the use of chiral catalysts or resolving agents to achieve enantioselective synthesis. One widely used approach involves the asymmetric hydrogenation of a prochiral substrate followed by selective deprotection steps to obtain the desired product. These synthetic strategies not only ensure high purity but also facilitate large-scale production for pharmaceutical applications.
The pharmacokinetic properties of (2S)-1,1,1-trifluorobutan-2-amine have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity allows for good oral bioavailability and efficient distribution to target tissues. Moreover, the presence of the trifluoromethyl group enhances metabolic stability, reducing the likelihood of rapid degradation by liver enzymes.
Clinical trials involving derivatives of (2S)-1,1,1-trifluorobutan-2-amine are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been promising, with several compounds showing significant therapeutic effects without major adverse reactions. These findings underscore the potential of this class of compounds in addressing unmet medical needs in various therapeutic areas.
In conclusion, (2S)-1,1,1-trifluorobutan-2-amine (CAS No. 790617-82-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for developing new drugs targeting neurological disorders, viral infections, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.
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